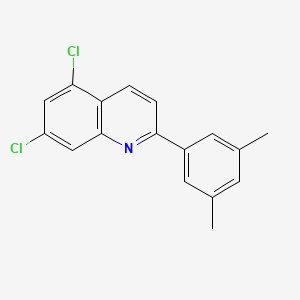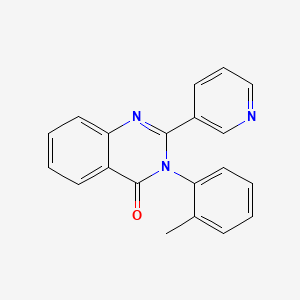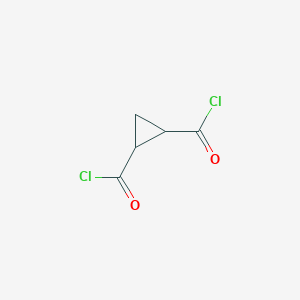
Cyclopropane-1,2-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C₅H₄Cl₂O₂ It is a derivative of cyclopropane, a three-membered ring structure, and contains two carbonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropane-1,2-dicarbonyl dichloride can be synthesized through the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. The process involves the use of an alcoholate as a condensation agent, which is gradually added to a mixture of the malonic acid compound and the 1,2-dihalogeno compound in an alcohol solution . Another method involves the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds using a molybdenum catalyst. This method is advantageous as it avoids the use of hazardous diazo compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of commercially available catalysts and reagents ensures the process is efficient and scalable. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclopropanation Reactions: It can participate in cyclopropanation reactions with alkenes to form cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Cyclopropanation Reactions: These reactions often use transition metal catalysts such as molybdenum, rhodium, or copper.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives.
Cyclopropanation Reactions: Products are cyclopropane derivatives with various functional groups depending on the alkene used.
Aplicaciones Científicas De Investigación
Cyclopropane-1,2-dicarbonyl dichloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclopropane-1,2-dicarbonyl dichloride involves its ability to act as a carbene precursor in cyclopropanation reactions. The compound undergoes deoxygenation to form a carbene intermediate, which then reacts with alkenes to form cyclopropane derivatives . This process is facilitated by transition metal catalysts that stabilize the carbene intermediate and promote the reaction.
Comparación Con Compuestos Similares
Cyclopropane-1,2-dicarbonyl dichloride can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid dichloride: Similar structure but different reactivity due to the presence of carboxylic acid groups.
Cyclopropane-1,1-dicarbonyl dichloride: Similar compound with slight variations in the position of carbonyl groups.
Propiedades
Número CAS |
89180-99-4 |
|---|---|
Fórmula molecular |
C5H4Cl2O2 |
Peso molecular |
166.99 g/mol |
Nombre IUPAC |
cyclopropane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(8)2-1-3(2)5(7)9/h2-3H,1H2 |
Clave InChI |
KAERQEWUBIXISE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


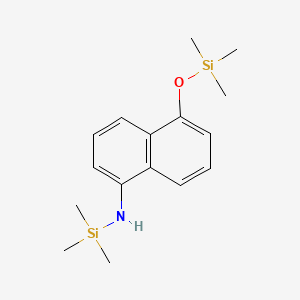
![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)
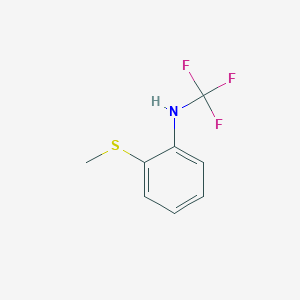
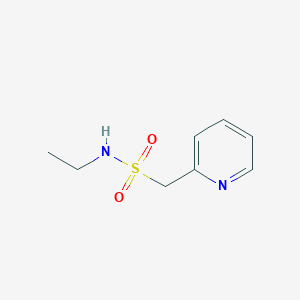
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
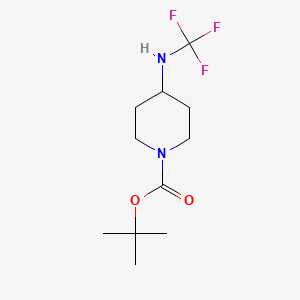
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
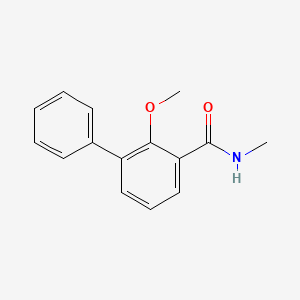

![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)

